molecular formula C11H15N3O2 B2463662 Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate CAS No. 924862-97-5

Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B2463662
CAS No.: 924862-97-5
M. Wt: 221.26
InChI Key: LVZFFEYKLSDXFY-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the pyrrolidine group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity, while the ester group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

  • The combination of the pyrrolidine group and the methyl ester in this compound provides unique chemical and biological properties, making it distinct from other pyrimidine derivatives. This uniqueness can be leveraged in the design of novel compounds with specific desired activities.

Properties

IUPAC Name

methyl 4-methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-9(10(15)16-2)7-12-11(13-8)14-5-3-4-6-14/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZFFEYKLSDXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)OC)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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